molecular formula C22H20N2O4 B6210274 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrol-3-yl)propanoic acid CAS No. 1690586-74-3

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrol-3-yl)propanoic acid

Cat. No.: B6210274
CAS No.: 1690586-74-3
M. Wt: 376.4 g/mol
InChI Key: QDDIKVNUBOXYKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of propanoic acid, with a fluorenylmethoxycarbonyl (Fmoc) group and a pyrrole group attached. The Fmoc group is a common protective group used in peptide synthesis, and the pyrrole group is a heterocyclic aromatic ring that is a component of many important biological compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with the rigid, planar fluorene and pyrrole rings providing significant structural features. The Fmoc group would likely dominate the physical properties of the molecule, due to its size and aromaticity .


Chemical Reactions Analysis

Again, without specific information, it’s hard to say exactly what reactions this compound would undergo. The Fmoc group can be removed under mildly acidic conditions, and the pyrrole ring is susceptible to electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be largely determined by the Fmoc and pyrrole groups. It would likely be a solid at room temperature, and relatively non-polar due to the large amount of aromatic character .

Mechanism of Action

The mechanism of action of this compound would depend on its use. If it’s being used in peptide synthesis, the Fmoc group would serve as a protective group that can be selectively removed to allow for the addition of other amino acids .

Safety and Hazards

As with any chemical, appropriate safety precautions should be taken when handling this compound. Without specific information, it’s hard to say exactly what hazards it might pose .

Future Directions

The use of Fmoc-protected amino acids in peptide synthesis is a well-established field, but there is always room for improvement and innovation. New methods for introducing and removing protective groups, or new applications for peptide-based materials, are potential future directions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrol-3-yl)propanoic acid' involves the protection of the amine group of 3-(1H-pyrrol-3-yl)propanoic acid, followed by the coupling of the protected amine with the acid chloride of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid. The protecting group is then removed to yield the final product.", "Starting Materials": [ "3-(1H-pyrrol-3-yl)propanoic acid", "2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid", "N,N-dimethylformamide (DMF)", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "triethylamine (TEA)", "diisopropylethylamine (DIPEA)", "methanol", "dichloromethane (DCM)", "ethyl acetate", "sodium bicarbonate (NaHCO3)", "sodium chloride (NaCl)", "water (H2O)" ], "Reaction": [ "Protection of the amine group of 3-(1H-pyrrol-3-yl)propanoic acid with tert-butyloxycarbonyl (Boc) in the presence of DMAP and TEA in DMF to yield Boc-3-(1H-pyrrol-3-yl)propanoic acid.", "Coupling of Boc-3-(1H-pyrrol-3-yl)propanoic acid with the acid chloride of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid in the presence of DCC and DMAP in DCM to yield Boc-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrol-3-yl)propanoic acid.", "Removal of the Boc protecting group with TFA in methanol to yield the final product, 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrol-3-yl)propanoic acid.", "Purification of the final product by column chromatography using ethyl acetate and hexanes as eluents.", "Crystallization of the purified product from ethyl acetate/hexanes to obtain the final compound as a white solid.", "Characterization of the final product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] }

CAS No.

1690586-74-3

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrol-3-yl)propanoic acid

InChI

InChI=1S/C22H20N2O4/c25-21(26)20(11-14-9-10-23-12-14)24-22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20,23H,11,13H2,(H,24,27)(H,25,26)

InChI Key

QDDIKVNUBOXYKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC=C4)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.